molecular formula C12H19N3 B13634700 1-(2-Azidoethyl)adamantane

1-(2-Azidoethyl)adamantane

Cat. No.: B13634700
M. Wt: 205.30 g/mol
InChI Key: LEPCWSAJKVTGKS-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)adamantane is a nitrogen-rich adamantane derivative featuring an azide (-N₃) functional group attached via an ethyl linker to the 1-position of the adamantane cage. The azide group confers unique reactivity, enabling applications in click chemistry, polymer crosslinking, or pharmaceutical intermediates. The adamantane core provides exceptional thermal stability and lipophilicity, making such derivatives valuable in drug design and materials science .

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

1-(2-azidoethyl)adamantane

InChI

InChI=1S/C12H19N3/c13-15-14-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8H2

InChI Key

LEPCWSAJKVTGKS-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCN=[N+]=[N-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Azidoethyl)adamantane typically involves the following steps:

    Starting Material: The synthesis begins with adamantane, which is commercially available or can be synthesized from petroleum derivatives.

    Functionalization: The adamantane is first functionalized to introduce a reactive group, such as a halide. This can be achieved through halogenation reactions.

    Azidation: The halogenated adamantane is then reacted with sodium azide (NaN3) to introduce the azido group. This reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions.

    Purification: The resulting this compound is purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods for this compound would follow similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Azidoethyl)adamantane undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in substitution reactions, where it can be replaced by other functional groups. Common reagents for these reactions include triphenylphosphine (PPh3) and other nucleophiles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. This reaction is often catalyzed by copper(I) salts.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group yields the corresponding amine, while cycloaddition with alkynes yields triazoles.

Scientific Research Applications

1-(2-Azidoethyl)adamantane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Azidoethyl)adamantane largely depends on the specific application and the reactions it undergoes. In the context of click chemistry, the azido group participates in cycloaddition reactions to form stable triazole linkages. These reactions are often catalyzed by copper(I) salts, which facilitate the formation of the triazole ring by stabilizing the transition state.

In medicinal chemistry, the adamantane core is known to interact with various molecular targets, including ion channels and receptors. For example, amantadine, an adamantane derivative, exerts its effects by modulating dopamine release and blocking NMDA receptors .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The functional group at the ethyl linker significantly influences solubility, stability, and reactivity. Key analogs include:

Compound Functional Group Molecular Formula Melting Point (°C) Solubility Key Properties
1-(2-Azidoethyl)adamantane -N₃ C₁₂H₁₇N₃ Not reported Likely soluble in DMSO, THF High reactivity (azide); thermal sensitivity
1-(2-Bromoethyl)adamantane -Br C₁₂H₁₇Br 118–122 Insoluble in water; soluble in DCM, THF Chemically inert; antiviral intermediate
N-(1-Adamantyl)acetamide -NHCOCH₃ C₁₂H₁₉NO 148–149 Poor in water; soluble in DMSO High crystallinity; low cytotoxicity
1-(1-Isocyanoethyl)adamantane -NC C₁₃H₁₇N Not reported Soluble in dichloromethane High-yield synthesis (92%); used in organocatalysis

Key Observations :

  • Azide vs.
  • Amide vs. Isocyanide : Amide derivatives (e.g., N-(1-Adamantyl)acetamide) exhibit lower cytotoxicity, making them suitable for bioactive molecules, while isocyanides are valuable in catalysis due to their electron-deficient nature .

Thermal and Material Properties

Adamantane derivatives exhibit phase transitions influenced by substituents:

  • Unsubstituted adamantane shows low hysteresis in barocaloric applications due to its spherical symmetry .
  • 1-Haloadamantanes (e.g., 1-chloro or 1-bromo) exhibit higher entropy changes but increased hysteresis, suggesting that bulkier substituents like azidoethyl may further disrupt packing efficiency .

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